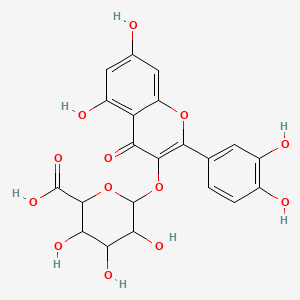

quercetin 3-O-glucuronide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Miquelianin kann durch enzymatische Glucuronidierung von Quercetin synthetisiert werden. Das Enzym Uridin-Diphosphat-Glucuronosyltransferase (UGT) katalysiert die Übertragung von Glucuronsäure von Uridin-Diphosphat-Glucuronsäure auf Quercetin, wobei Miquelianin gebildet wird . Diese Reaktion findet typischerweise unter milden Bedingungen statt, wie z. B. pH 7,4 und 37 °C.

Industrielle Produktionsverfahren: Die industrielle Produktion von Miquelianin beinhaltet die Verwendung gentechnisch veränderter Escherichia-coli-Stämme. Diese Stämme sind so konzipiert, dass sie die notwendigen Enzyme zur Biosynthese von Miquelianin aus Quercetin überexprimieren. Der Prozess umfasst die Überexpression von Genen des Uridin-Diphosphat-Glucuronsäure-Biosynthesewegs und Glucokinase-Genen .

Analyse Chemischer Reaktionen

Glucuronidation of Quercetin

-

Enzymatic Reaction Glucuronidation is a crucial step in the metabolism of many flavonoids, including quercetin . This process involves UGT enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl groups of quercetin .

-

Inhibition Kinetics Quercetin and Q3GA exhibit inhibitory effects on UGT1A enzymes, which are involved in glucuronidation. Quercetin is a more potent inhibitor of UGT1A1, UGT1A3, UGT1A6, and UGT1A9 compared to Q3GA . Steric hindrance from the glucuronic acid group in Q3GA reduces the catalytic rate of these enzymes .

Hydrolysis

-

Hydrolytic Conversion Q3GA can be hydrolyzed back to quercetin, especially in the presence of specific enzymes or under certain physiological conditions . This conversion affects the bioavailability and bioactivity of both compounds .

Complex Formation

-

α-Glucosidase Inhibition Q3GA inhibits α-glucosidase activity through reversible and mixed-mode inhibition. The IC50 value for this inhibition is 108.11 ± 4.61 μM . This inhibition is driven by hydrogen bonding and van der Waals forces between Q3GA and α-glucosidase, which alters the enzyme's microenvironment and conformation .

Glycation Inhibition

-

Anti-Glycation Activity Q3GA demonstrates strong suppression of glycation, which involves the formation of fructosamine, advanced glycation end products (AGEs), and 5-hydroxymethylfurfural (5-HMF) . Q3GA interacts with proteins, such as ovalbumin, through hydrogen bonds, which interferes with the glycation process .

Antioxidant Activity

-

Free Radical Scavenging Q3GA exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress .

Impact of Hydroxyl Group Position

-

Catalytic Rate The position of hydroxyl groups on the flavonoid structure affects the catalytic rate of glucuronidation. For instance, the conjugation of glucuronic acid to the C-3 hydroxyl group in Q3GA decreases its catalytic rate compared to other hydroxyl positions .

Pharmacokinetics

-

Absorption and Distribution The pharmacokinetic profiles of quercetin and Q3GA differ significantly. Q3GA is more polar than quercetin, which affects its ability to cross cell membranes . After oral administration of quercetin or Q3GA, Q3GA is the predominant form found in plasma .

-

Tissue Distribution Following intravenous injection, Q3GA is distributed to various tissues, with higher concentrations observed in the kidney, liver, and heart .

Interactions with UGT1A Enzymes

-

Inhibitory Effects Studies have shown that quercetin inhibits the glucuronidation of ethanol by UGT1A enzymes in human liver microsomes . The inhibitory effects of quercetin and Q3GA on UGT1A enzymes vary, with quercetin generally exhibiting more potent inhibition .

-

Structural Considerations Flavonoids lacking a C-3 hydroxyl group exhibit significant inhibitory effects on UGT1A6-catalyzed reactions. The steric hindrance of the glucuronic acid group in Q3GA further reduces the catalytic reaction rate .

Impact on Neurotoxic Oligomers

-

β-Amyloid Reduction Quercetin-3-O-glucuronide can reduce the generation of β-amyloid (Aβ) peptides, which are associated with Alzheimer's disease. It interferes with the protein-protein interaction of Aβ 1-40 and Aβ 1-42, preventing the formation of neurotoxic oligomeric Aβ species .

Spectroscopic Analysis

-

UV-Vis Spectroscopy Q3GA shows specific absorption maxima in UV-Vis spectroscopy, which can be used for its identification and characterization .

-

NMR Spectroscopy The 1H NMR spectrum of Q3GA provides detailed information about its structure, including the presence and position of hydroxyl groups and the glucuronide moiety .

-

Mass Spectrometry Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of Q3GA, aiding in its identification .

Wissenschaftliche Forschungsanwendungen

Antidiabetic Properties

Inhibition of α-Glucosidase Activity

Q3GA has demonstrated significant antidiabetic potential by inhibiting α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion. A study reported that Q3GA exhibited reversible and mixed-mode inhibition with an IC50 value of 108.11 ± 4.61 μM. This inhibition could be beneficial in managing postprandial hyperglycemia in type 2 diabetes mellitus patients .

Reduction of Glycation Products

Additionally, Q3GA effectively suppressed the formation of advanced glycation end products (AGEs), which are implicated in diabetes complications. The molecular docking analysis indicated that Q3GA interacts with the enzyme's active site, altering its conformation and activity, thereby reducing glycation processes .

Neuroprotective Effects

Promotion of Neural Stem Cell Activity

Research has shown that Q3GA positively influences neural stem cells (NSCs). In vitro studies indicated that Q3GA increased the proliferation of NSCs and promoted their migration. It enhanced the secretion of brain-derived neurotrophic factor (BDNF), crucial for neurogenesis and cognitive function. Conversely, quercetin alone exhibited cytotoxic effects on NSCs, highlighting the unique beneficial properties of Q3GA .

Alleviation of Cognitive Dysfunction

Q3GA has been investigated for its role in alleviating cognitive deficits associated with Alzheimer's disease. In animal models, it was found to reduce neuroinflammation and improve brain insulin resistance, which are critical factors in Alzheimer's pathology. The compound also restored levels of short-chain fatty acids and modulated gut microbiota dysbiosis, further supporting cognitive health .

Anti-inflammatory Effects

Mitigation of Osteoarthritis Symptoms

In studies focused on osteoarthritis, Q3GA was shown to reduce extracellular matrix degradation and the expression of inflammatory markers in primary chondrocytes. This suggests its potential as a therapeutic agent for managing osteoarthritis symptoms by targeting inflammation at the cellular level .

Protection Against Cisplatin Nephrotoxicity

Q3GA exhibited protective effects against nephrotoxicity induced by cisplatin, a chemotherapeutic agent known for causing kidney damage. In vitro experiments indicated that Q3GA improved cell viability in renal tubular cells exposed to cisplatin, suggesting its role as a cytoprotective agent .

Pharmacokinetic Insights

Absorption and Tissue Distribution

Pharmacokinetic studies have revealed that Q3GA is more readily absorbed than quercetin aglycone when administered orally. After ingestion, Q3GA showed extensive tissue uptake in organs such as the kidney and liver, indicating its bioavailability and potential effectiveness as a therapeutic compound .

Summary Table of Applications

Wirkmechanismus

Miquelianin exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by upregulating heme oxygenase-1 (HO-1) and activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Anti-inflammatory Activity: Miquelianin suppresses the production of pro-inflammatory cytokines by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

Anti-cancer Activity: It inhibits the invasion of breast cancer cells by controlling beta-2 adrenergic receptor signaling and reducing the expression of matrix metalloproteinases.

Vergleich Mit ähnlichen Verbindungen

Miquelianin ist unter den Flavonolglucuroniden aufgrund seiner spezifischen Glucuronidierung an der 3-OH-Position von Quercetin einzigartig. Zu ähnlichen Verbindungen gehören:

Quercetin: Die Aglyconform von Miquelianin, der die Glucuronsäureeinheit fehlt.

Rutin: Quercetin 3-O-Rutinosid, das anstelle von Glucuronsäure eine Disaccharid-Einheit enthält.

Isoquercitrin: Quercetin 3-O-Glucosid, das anstelle von Glucuronsäure eine Glucose-Einheit enthält.

Die einzigartige Glucuronidierung von Miquelianin erhöht seine Löslichkeit und Bioverfügbarkeit, wodurch es in bestimmten biologischen Anwendungen im Vergleich zu seinen ähnlichen Verbindungen wirksamer ist .

Biologische Aktivität

Quercetin 3-O-glucuronide (Q3GA) is a significant metabolite of quercetin, a flavonoid widely recognized for its diverse biological activities. This article delves into the biological activity of Q3GA, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

Quercetin is primarily found in fruits, vegetables, and beverages like red wine. Upon ingestion, it undergoes metabolism to form various glucuronides, including Q3GA. This metabolite exhibits enhanced bioavailability compared to its parent compound, which may contribute to its biological effects.

-

Neuroprotective Effects :

- Q3GA has been shown to promote neuroplasticity by enhancing the proliferation and migration of neural stem cells (NSCs). In vitro studies indicated that Q3GA increased BrdU-positive cell proliferation and Akt phosphorylation in NSCs, suggesting a protective role against neurodegeneration .

- In animal models, Q3GA administration resulted in improved memory performance and neurogenesis, indicating its potential as a therapeutic agent for neurodegenerative diseases .

- Antioxidant Activity :

-

Inhibition of Enzymatic Activity :

- Q3GA exhibits inhibitory effects on enzymes such as aldehyde dehydrogenase 2 (ALDH2) and α-glucosidase. It has been reported to have an IC50 value of 9.62 µM against ALDH2, which is significantly lower than that of quercetin itself (IC50 of 26.50 µM), suggesting a more potent effect in inhibiting this enzyme .

- The inhibition of α-glucosidase by Q3GA (IC50 = 108.11 ± 4.61 μM) is linked to its potential use in managing type 2 diabetes by reducing postprandial glucose levels .

Table 1: Summary of Biological Activities of this compound

Pharmacokinetics

Research indicates that Q3GA shows extensive tissue distribution following oral administration, with significant concentrations found in the kidney, liver, heart, and brain. The pharmacokinetic profile suggests that Q3GA has a longer elimination half-life than quercetin itself, enhancing its potential therapeutic effects .

Therapeutic Implications

The diverse biological activities of Q3GA suggest potential applications in various health contexts:

- Neurodegenerative Diseases : Its ability to enhance neurogenesis positions Q3GA as a candidate for treating conditions such as Alzheimer's disease.

- Diabetes Management : By inhibiting α-glucosidase, Q3GA may aid in controlling blood sugar levels post-meal.

- Renal Protection : Its cytoprotective effects against nephrotoxicity indicate potential use in protecting kidney function during chemotherapy.

Eigenschaften

IUPAC Name |

6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O13/c22-7-4-10(25)12-11(5-7)32-17(6-1-2-8(23)9(24)3-6)18(13(12)26)33-21-16(29)14(27)15(28)19(34-21)20(30)31/h1-5,14-16,19,21-25,27-29H,(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBCCGAQYVUYEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Quercetin 3-O-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22688-79-5 | |

| Record name | Quercetin 3-O-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.